molecular formula C16H22N2O4 B2817342 2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005061-74-4

2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B2817342
CAS RN: 1005061-74-4
M. Wt: 306.362
InChI Key: VFTQFIAOSCQNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality 2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The reaction of 5-arylfurfurilamines with maleic anhydride forms cyclic structures related to the query compound, demonstrating dynamic equilibrium between cyclic and open forms. Esterification of these mixtures results in methyl esters, showcasing the compound's relevance in synthetic organic chemistry and the study of reaction mechanisms (Nadirova et al., 2019).

Antibacterial Agents

Derivatives of the core structure have shown significant promise as antibacterial agents. The synthesis and evaluation of analogues with various substitutions have led to compounds with enhanced activity against both gram-positive and gram-negative bacteria, indicating the potential for developing new antimicrobial drugs (Egawa et al., 1984).

Anticancer Activity

Research focused on derivatives of the mentioned compound reveals significant anticancer effects against the breast cancer MCF-7 cell line. This suggests that modifications to the molecule can lead to potent anticancer agents, emphasizing the importance of structural diversity in medicinal chemistry (Gaber et al., 2021).

Angiotensin II Receptor Antagonists

Modifications of related compounds have been explored for their role as angiotensin II receptor antagonists. This research is crucial for developing treatments for hypertension and cardiovascular diseases, showcasing the compound's versatility in drug design (Kubo et al., 1993).

Enantioselective Synthesis

Efficient asymmetric syntheses of enantiomers of related compounds have been developed, demonstrating the importance of stereochemistry in enhancing the biological activity of potential pharmaceutical agents. This is particularly relevant for antibacterial agents undergoing clinical evaluation (Rosen et al., 1988).

properties

IUPAC Name

3-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-17-7-3-4-10(17)8-18-9-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h5-6,10-13H,2-4,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQFIAOSCQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN2CC34C=CC(O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

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